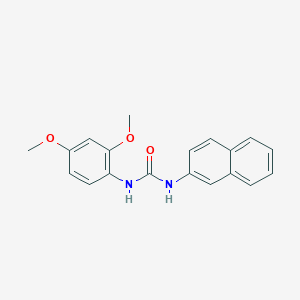
3-(4-methoxyphenoxy)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-N-phenylpropanamide, also known as MPP, is a synthetic compound that has been used in scientific research for various purposes. MPP belongs to the class of amides, and its chemical formula is C16H17NO3.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of specific cellular signaling pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and death. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular function.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of oxidative stress-induced damage to cells, and the modulation of ion channel activity. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and to modulate the activity of specific proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenoxy)-N-phenylpropanamide in lab experiments is its ability to modulate specific cellular signaling pathways, making it a useful tool for studying the function of these pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(4-methoxyphenoxy)-N-phenylpropanamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the specific mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-methoxyphenoxy)-N-phenylpropanamide, including the exploration of its potential use as a therapeutic agent for the treatment of cancer, the investigation of its role in modulating ion channel activity, and the development of new synthetic methods for producing 3-(4-methoxyphenoxy)-N-phenylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide and to determine its potential toxicity in various experimental settings.
Synthesemethoden
3-(4-methoxyphenoxy)-N-phenylpropanamide can be synthesized by using a multi-step process that involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by the reaction of the resulting product with aniline. The final product is then purified using column chromatography. This synthesis method has been reported in various research articles and is considered a reliable method for the production of 3-(4-methoxyphenoxy)-N-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenoxy)-N-phenylpropanamide has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer, as a tool for studying the role of specific proteins in cellular signaling pathways, and as a probe for investigating the function of ion channels. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been used in studies exploring the effects of oxidative stress on cellular function and the potential use of antioxidants as a therapeutic approach.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBAVPORDISHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

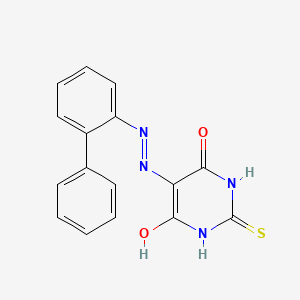
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
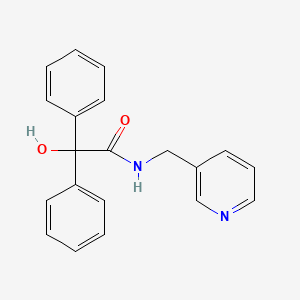
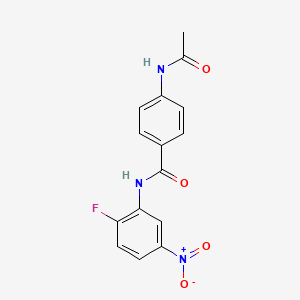
![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
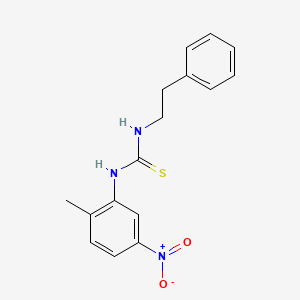
![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)


![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
